molecular formula C13H11N3S B1626465 6-(phenylthio)-Imidazo[1,2-a]pyridin-2-amine CAS No. 64064-29-5

6-(phenylthio)-Imidazo[1,2-a]pyridin-2-amine

Cat. No. B1626465
M. Wt: 241.31 g/mol
InChI Key: RTZBQWCUCYYAFF-UHFFFAOYSA-N
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Patent
US04096264

Procedure details

A suspension of 0.200 g. of 6-(phenylthio) 2-(trifluoroacetamido) imidazo [1,2-a] pyridine in 1 ml. of 2.5 N aqueous sodium hydroxide is stirred for 90 minutes at room temperature. The reaction mixture is extracted with methylene chloride and the extracts are washed with water and dried over magnesium sulfate. Evaporation of the solvent yields 2-amino 6-(phenylthio) imidazo [1,2-a] pyridine, m.p. 110°-112° C.
Name
6-(phenylthio) 2-(trifluoroacetamido) imidazo [1,2-a] pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([S:7][C:8]2[CH:9]=[CH:10][C:11]3[N:12]([CH:14]=[C:15]([NH:17]C(=O)C(F)(F)F)[N:16]=3)[CH:13]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-].[Na+]>>[NH2:17][C:15]1[N:16]=[C:11]2[CH:10]=[CH:9][C:8]([S:7][C:1]3[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=3)=[CH:13][N:12]2[CH:14]=1 |f:1.2|

Inputs

Step One
Name
6-(phenylthio) 2-(trifluoroacetamido) imidazo [1,2-a] pyridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)SC=1C=CC=2N(C1)C=C(N2)NC(C(F)(F)F)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A suspension of 0.200 g
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture is extracted with methylene chloride
WASH
Type
WASH
Details
the extracts are washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent

Outcomes

Product
Name
Type
product
Smiles
NC=1N=C2N(C=C(C=C2)SC2=CC=CC=C2)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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